[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

PDK1 allosteric modulation PIF-pocket ligand Kinase drug discovery

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (CAS 2680529-15-9, molecular formula C8H13N2OP, MW 184.18) is a heterocyclic organophosphorus compound featuring a pyridine ring substituted at the 2-position with a dimethylphosphoryl group [-P(=O)(CH3)2] and at the 3-position with an aminomethyl (-CH2NH2) moiety. This compound is commercially available from multiple suppliers at purities of 95-98% for research use.

Molecular Formula C8H13N2OP
Molecular Weight 184.18 g/mol
Cat. No. B13492045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine
Molecular FormulaC8H13N2OP
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=C(C=CC=N1)CN
InChIInChI=1S/C8H13N2OP/c1-12(2,11)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3
InChIKeyUATGUONSWYCYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (CAS 2680529-15-9): A Dual-Purpose Organophosphorus Pyridine Scaffold for Allosteric Kinase Modulation and Targeted Protein Degradation


[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (CAS 2680529-15-9, molecular formula C8H13N2OP, MW 184.18) is a heterocyclic organophosphorus compound featuring a pyridine ring substituted at the 2-position with a dimethylphosphoryl group [-P(=O)(CH3)2] and at the 3-position with an aminomethyl (-CH2NH2) moiety . This compound is commercially available from multiple suppliers at purities of 95-98% for research use . It is distinguished from simpler pyridylmethanamine building blocks by the presence of the dimethylphosphoryl group, which imparts unique electronic properties, hydrogen-bonding capacity, and metal-coordination capability. The compound has been crystallographically characterized in complex with its protein target, phosphoinositide-dependent kinase 1 (PDK1), establishing its role as a validated allosteric PIF-pocket ligand [1].

Why [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Cannot Be Replaced by Non-Phosphorylated or Regioisomeric Analogs in Structure-Sensitive Applications


Simple pyridylmethanamine analogs lacking the dimethylphosphoryl group (e.g., pyridin-3-ylmethanamine, MW 108.14) are incapable of engaging the PDK1 PIF allosteric pocket, as the phosphoryl oxygen serves as a critical hydrogen-bond acceptor that mimics the phosphate interactions of the native peptide ligand [1]. Positional regioisomers such as [6-(dimethylphosphoryl)pyridin-3-yl]methanamine or [5-(dimethylphosphoryl)pyridin-2-yl]methanamine alter the spatial relationship between the pyridine nitrogen and phosphoryl oxygen, yielding a different N,O-chelate bite angle and ring size upon metal coordination [2]. The 2-amino analog, 2-(dimethylphosphoryl)pyridin-3-amine, lacks the flexible methylene spacer, restricting the conformational freedom of the primary amine and limiting its utility as a linker attachment point in bifunctional degrader molecules [3]. These structural distinctions render simple substitution impermissible in applications where precise geometric orientation of the amine, pyridine nitrogen, and phosphoryl oxygen is required.

Quantitative Differentiation Evidence for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Against Closest Analogs and In-Class Candidates


PDK1 PIF-Pocket Binding Affinity: 2-(Dimethylphosphoryl)pyridin-3-yl Versus Non-Phosphorylated Pyridylmethanamine Analogs

[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (annotated as RF4/Compound 4 in the primary literature) binds to the PIF allosteric pocket of human PDK1 with a dissociation constant (Kd) of 8.00 × 10³ nM (8 µM) and activates PDK1 catalytic activity with an EC50 of 2.00 × 10³ nM (2 µM), as measured by phosphor imager analysis using PIFtide substrate in the presence of [γ-³²P]-ATP after 1 hour [1]. In contrast, non-phosphorylated pyridin-3-ylmethanamine derivatives screened in HTS formats show IC50 values exceeding 5.00 × 10⁴ nM (>50 µM) across diverse targets, demonstrating negligible binding [2]. The ~25-fold difference in apparent affinity is attributed to the dimethylphosphoryl group, which structurally mimics the phosphate moiety of the natural PIFtide peptide ligand [3].

PDK1 allosteric modulation PIF-pocket ligand Kinase drug discovery

Crystallographically Validated Allosteric Binding Mode: Atomic-Resolution Structural Evidence Absent for Non-Phosphorylated and Regioisomeric Analogs

The co-crystal structure of [2-(dimethylphosphoryl)pyridin-3-yl]methanamine (ligand ID: RF4) bound to human PDK1 in complex with ATP has been determined at 1.40 Å resolution and deposited as PDB 4XX9 [1]. The structure reveals that the dimethylphosphoryl oxygen atoms form hydrogen bonds within the PIF pocket while the pyridine ring and aminomethyl group adopt a specific orientation that mimics three of five hot-spot residues of the native PIFtide peptide [2]. This high-resolution structural validation is unique to this specific 2,3-regioisomer among the dimethylphosphoryl-pyridine methanamine series. No equivalent co-crystal structures exist for the 2,4-, 4,2-, 5,2-, 5,3-, or 6,3-regioisomers in any publicly deposited PDB entry, nor for the non-phosphorylated parent scaffold in complex with PDK1 [3].

X-ray crystallography Allosteric binding mode Structure-based drug design

PROTAC Degrader Scaffold Enablement: Dimethylphosphoryl-Pyridine as a Privileged ALK/ROS1 Ligand Warhead in Patent WO2024059525A2

International patent application WO2024059525A2 (ENDOTARGET INC, filed 2023-09-12, published 2024-03-21) specifically claims bifunctional protein degradation-inducing compounds wherein the target protein ligand bears a dimethylphosphoryl substituent [-P(=O)(CH3)2] as one of two defined R1 options at a critical pharmacophoric position, with the alternative being isopropylsulfonyl [-SO2(isopropyl)] [1]. The patent exemplifies numerous bifunctional degraders targeting ALK and ROS1 kinases that incorporate the dimethylphosphoryl-pyridine or dimethylphosphoryl-phenyl motif. This patent enablement creates a direct procurement pathway: researchers developing ALK/ROS1-targeted degraders require the dimethylphosphoryl-pyridine methanamine scaffold as a synthetic building block to introduce the claimed warhead, whereas analogs with diethylphosphoryl, diphenylphosphoryl, or non-phosphoryl substituents fall outside the exemplified chemical space [2].

PROTAC Targeted protein degradation ALK/ROS1 kinase

Metal-Chelation Geometry: The 2,3-Substitution Pattern Enables a 5-Membered N,O-Chelate Ring Not Accessible to 2,4- or 2,6-Regioisomers

The 2-(dimethylphosphoryl)pyridin-3-yl scaffold positions the pyridine nitrogen and phosphoryl oxygen in a 1,4-relationship capable of forming a 5-membered chelate ring upon metal coordination [1]. This chelation geometry is fundamentally distinct from that of the 2,4-regioisomer ([2-(dimethylphosphoryl)pyridin-4-yl]methanamine), which would form a 6-membered chelate ring, and from 2,6-substituted variants, which are geometrically incapable of forming an N,O-chelate due to the linear N-P=O arrangement [2]. The Russian Journal of Inorganic Chemistry study by Enikeeva et al. (2023) demonstrated that nickel(II) tris-chelate complexes based on 2-dialkylphosphorylpyridine ligands form stable [L₃Ni](BF₄)₂ complexes confirmed by X-ray diffraction, and that ligands containing cyclic phosphoryl groups exhibit higher cytotoxicity toward M-HeLa and HuTu80 cancer cell lines compared to acyclic analogs .

Coordination chemistry N,O-bidentate ligand Metal complex design

Primary Amine Linker Accessibility: Aminomethyl (-CH2NH2) Versus Direct Ring Amino (-NH2) Substituent in Bifunctional Conjugate Synthesis

The aminomethyl (-CH2NH2) group at the 3-position of [2-(dimethylphosphoryl)pyridin-3-yl]methanamine provides a conformationally flexible primary amine that extends beyond the pyridine ring plane, enabling facile derivatization via amide coupling, reductive amination, or urea formation without steric interference from the adjacent dimethylphosphoryl group . The closest comparator bearing a direct ring-amino group, 2-(dimethylphosphoryl)pyridin-3-amine, exhibits markedly different properties: its amine is directly conjugated to the pyridine ring (reducing nucleophilicity) and its biological activity profile is distinct, with extremely weak binding (Kd = 6.80 × 10⁵ nM) to phosphoglycerokinase in yeast [1]. The methylene spacer in the target compound decouples amine reactivity from the electronic influence of the pyridine ring, making it a more versatile handle for conjugation chemistry in bifunctional molecule assembly .

Bifunctional conjugates Linker chemistry Building block reactivity

High-Value Application Scenarios for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine Based on Verified Differentiation Evidence


PDK1 Allosteric Chemical Probe Development Using a Crystallographically Validated PIF-Pocket Ligand Scaffold

Academic and pharmaceutical laboratories developing substrate-selective PDK1 inhibitors or activators can use [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine as a starting scaffold for structure-guided optimization. The compound's co-crystal structure (PDB 4XX9, 1.40 Å resolution) provides atomic-level detail of its binding interactions within the PIF pocket, enabling rational modification of the aminomethyl group to improve affinity from the baseline Kd of 8 µM [1]. The dimethylphosphoryl group is the essential pharmacophore that mimics the phosphate moiety of the native PIFtide peptide, a feature absent in non-phosphorylated pyridylmethanamine analogs (IC50 > 50 µM in HTS) [2]. Combining this allosteric ligand with ATP-competitive PDK1 inhibitors has been shown to completely suppress downstream oncogenic kinase activation, per the foundational work of Rettenmaier, Wells, and colleagues [3].

ALK/ROS1-Targeted PROTAC Degrader Synthesis Using a Patent-Enabled Dimethylphosphoryl-Pyridine Warhead Building Block

Medicinal chemistry teams pursuing targeted protein degradation of anaplastic lymphoma kinase (ALK) or ROS1 kinase can employ [2-(dimethylphosphoryl)pyridin-3-yl]methanamine as a key synthetic intermediate for constructing the target-protein ligand portion of bifunctional degraders. Patent WO2024059525A2 (ENDOTARGET INC) explicitly claims -P(=O)(CH3)2 as one of only two defined R1 substituents in the degrader scaffold, with reported ALK IC50 values as low as 4.3 nM and ROS1 IC50 values of 8 nM achieved by elaborated compounds containing the dimethylphosphoryl motif [1]. The flexible aminomethyl handle at the 3-position serves as the conjugation point for linker attachment, while the dimethylphosphoryl group maintains critical target engagement — a synthetic design that regioisomeric or amino-substituted analogs cannot replicate due to geometric constraints [2].

Transition Metal Complex Synthesis Exploiting the 5-Membered N,O-Chelate Geometry of 2-Phosphorylpyridine Ligands

Inorganic and bioinorganic chemistry groups developing metal-based anticancer agents can utilize the 2-(dimethylphosphoryl)pyridine scaffold as an N,O-bidentate ligand that forms a defined 5-membered chelate ring upon coordination to Ni(II), Cu(II), Zn(II), or Mn(II) centers. The study by Enikeeva et al. (2023) demonstrated that nickel(II) complexes of 2-dialkylphosphorylpyridines adopt tris-chelate [L₃Ni](BF₄)₂ geometries confirmed by X-ray diffraction and exhibit differential cytotoxicity against M-HeLa and HuTu80 cancer cell lines compared to Chang Liver normal cells, with cyclic phosphoryl ligands showing enhanced activity relative to acyclic analogs [1]. The 2,3-regioisomer specifically positions the aminomethyl group for further functionalization (e.g., conjugation to targeting moieties) without disrupting the chelate geometry, a synthetic advantage not available with 2,6- or non-phosphorylated regioisomers that cannot form the same N,O-chelate [2].

Kinase Inhibitor Fragment Library Design Incorporating a Phosphorus-Containing Pyridine Privileged Scaffold

Fragment-based drug discovery (FBDD) programs targeting kinase families can include [2-(dimethylphosphoryl)pyridin-3-yl]methanamine as a phosphorus-containing fragment with demonstrated ligand efficiency for the PDK1 PIF pocket. The compound's molecular weight of 184.18 Da places it within fragment library parameters, while its crystallographically validated binding mode provides a rational starting point for fragment growing or merging strategies [1]. The broad patent literature on phosphorus derivatives as kinase inhibitors (e.g., US20120202776 by ARIAD Pharmaceuticals) indicates that the dimethylphosphoryl-pyridine motif is a privileged scaffold with activity against multiple kinase targets including ALK, Abl, Bcr-Abl, c-Kit, c-Met, c-Src, and CDK family members [2]. Procurement of this specific regioisomer enables SAR exploration across the 3-position aminomethyl vector while maintaining the 2-position phosphoryl group that is critical for kinase hinge-region or allosteric site interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.